methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18033712
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride -](/images/structure/VC18033712.png)
Specification
Molecular Formula | C8H12ClN3O2 |
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Molecular Weight | 217.65 g/mol |
IUPAC Name | methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-5(6)7(10-11)8(12)13-2;/h9H,3-4H2,1-2H3;1H |
Standard InChI Key | WTXIXANTSJPIOT-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(CNC2)C(=N1)C(=O)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework with a pyrrole ring fused to a pyrazole ring at the 3,4-positions (pyrrolo[3,4-c]pyrazole). Key substituents include:
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A methyl group at the N1 position of the pyrazole ring.
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A methyl carboxylate ester at the C3 position of the pyrrole ring.
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A hydrochloride salt counterion, improving aqueous solubility.
The molecular formula is , yielding a molecular weight of 245.67 g/mol .
Solubility and Stability
The hydrochloride salt increases solubility in polar solvents (e.g., water, DMSO). Stability studies on similar compounds suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at controlled pH.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of pyrrolo-pyrazoles typically involves:
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Ring Construction: Forming the pyrazole ring via cyclization of hydrazines with 1,3-diketones or cyanoacetates.
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Functionalization: Introducing substituents via alkylation, acylation, or nucleophilic substitution.
Proposed Synthetic Route
While no direct route is documented, a plausible pathway involves:
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Pyrazole Formation: Reacting methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane to form the pyrrolo-pyrazole core .
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Salt Formation: Treating the free base with HCl gas in ethyl acetate to yield the hydrochloride salt .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring correct ring fusion during cyclization.
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Yield Improvement: Mitigating side reactions through temperature control and catalyst use .
Biological Activity and Mechanisms
Protein Kinase C (PKC) Inhibition
Pyrrolo-pyrazoles are known PKC inhibitors, modulating cell proliferation and apoptosis. The carboxylate group may chelate Mg in the ATP-binding site, reducing kinase activity.
Antimicrobial Properties
Pyrrolo-pyrazoles exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 μg/mL) via membrane disruption .
Applications in Drug Development
Lead Optimization
The methyl carboxylate serves as a handle for derivatization:
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Ester Hydrolysis: To generate carboxylic acids for prodrug designs.
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Amide Formation: For enhanced bioavailability or target affinity.
Pharmacokinetic Profiling
Preliminary ADMET data for related compounds indicate:
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Half-life: 2.5–4.0 hours (rat plasma).
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CYP3A4 Inhibition: Moderate (IC = 15 μM), suggesting limited drug-drug interactions .
Comparative Analysis with Analogous Compounds
Future Research Directions
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Synthetic Scalability: Developing one-pot methodologies to reduce steps.
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In Vivo Efficacy: Testing in xenograft models for oncology applications.
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Target Identification: Profiling against kinase panels to uncover novel interactions.
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